molecular formula C8H9F3N2O B1444985 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine CAS No. 1248473-84-8

2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine

Cat. No. B1444985
M. Wt: 206.16 g/mol
InChI Key: BCSCHHVCCKWZJP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include acidity or basicity, reactivity, and types of reactions the compound typically undergoes.


Scientific Research Applications

1. Gas Treating Applications

  • Application Summary: This compound is used in the design of an absorber to remove a relatively low concentration of mostly carbon dioxide .
  • Methods of Application: The design was for treating just over 60 MMscfd of gas at 700 psig containing 0.9 mol% CO2 and about 20 ppmv H2S . Carbon dioxide is so aggressively absorbed by this amine .
  • Results or Outcomes: The study showed that most of the carbon dioxide is absorbed in the bottom half of the contactor .

2. Synthesis of Calixarenes

  • Application Summary: A new procedure has been proposed for the synthesis of mono- and bis (2-aminoethoxy)-p-(tertbutyl) calix 4arenes from the corresponding mono- and bis [2- (1,3-dioxoisoindol-2-yl)ethoxy]-p-(tert-butyl)-calix 4arenes .
  • Methods of Application: The exact methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this new procedure are not detailed in the source .

Safety And Hazards

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Future Directions

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Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary scientific literature or databases like PubChem or the Protein Data Bank. If you have a different compound you’d like information on, feel free to ask!


properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-3-7(13-6)14-5-4-12/h1-3H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSCHHVCCKWZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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